molecular formula C26H21FN4O2 B2491678 N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251601-12-3

N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2491678
CAS No.: 1251601-12-3
M. Wt: 440.478
InChI Key: MHKUXULDANXEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-fluorophenyl ethyl group, a p-tolyl moiety, and a carboxamide side chain.

Properties

CAS No.

1251601-12-3

Molecular Formula

C26H21FN4O2

Molecular Weight

440.478

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H21FN4O2/c1-15-3-10-20(11-4-15)31-26(33)22-14-28-23-12-7-18(13-21(23)24(22)30-31)25(32)29-16(2)17-5-8-19(27)9-6-17/h3-14,16,30H,1-2H3,(H,29,32)

InChI Key

MHKUXULDANXEIX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound is characterized by:

  • Pyrazolo[4,3-c]quinoline core : A bicyclic structure known for various biological activities.
  • Substituents : The presence of a 4-fluorophenyl and a p-tolyl group enhances its pharmacological properties.

Anticancer Properties

Pyrazolo[4,3-c]quinoline derivatives have shown significant anticancer activity. Studies indicate that compounds in this class can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Research has demonstrated that these compounds can induce G0/G1 phase arrest in cancer cells, leading to reduced cell proliferation. For example, certain derivatives have shown increased cell populations in the G0/G1 phase compared to control groups .
  • Apoptosis Induction : The compounds promote apoptosis in cancer cells via intrinsic pathways. This was evidenced by increased markers of apoptosis in treated cells compared to untreated controls.
  • Inhibition of Kinases : Many pyrazolo[4,3-c]quinolines act as inhibitors of critical kinases involved in cancer progression, such as CDK2 and TRKA. For instance, derivatives have demonstrated IC50 values ranging from 0.09 to 1.58 µM against CDK2 and 0.23 to 1.59 µM against TRKA .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Inhibition of COX-2 has been linked to reduced pain and inflammation in various models.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The compound binds to specific enzymes and receptors, altering their activity and leading to downstream effects on cell signaling pathways.
  • Molecular Docking Studies : Computational studies have suggested that the compound fits well into ATP-binding sites of kinases, which is crucial for its inhibitory activity.

Case Studies

Several studies have investigated the biological activity of pyrazolo[4,3-c]quinoline derivatives:

  • Study on Cancer Cell Lines : In vitro experiments demonstrated that certain derivatives exhibited growth inhibition rates exceeding 70% across multiple cancer cell lines (e.g., lung carcinoma and renal carcinoma) with varying degrees of potency .
  • In Vivo Studies : Animal models treated with these compounds showed significant tumor regression compared to controls, further supporting their potential as anticancer agents.

Comparison with Similar Compounds

Structural Comparison with Pyrazoline Derivatives

Core Heterocycle and Substituent Variations

The compound shares structural motifs with N-substituted pyrazoline derivatives reported in , such as:

  • 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1)
  • 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 2)

While these analogs retain a pyrazoline core (a five-membered ring with two adjacent nitrogens), the target compound features a fused pyrazoloquinoline system, which increases aromaticity and planarity.

Table 1: Structural and Physicochemical Comparisons
Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazolo[4,3-c]quinoline 4-fluorophenyl ethyl, p-tolyl ~450 (estimated) Not reported
, Compound 2 Pyrazoline 4-fluorophenyl, 4-bromophenyl ~330 (estimated) Not reported
, Example 53 Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)chromen 589.1 175–178

Impact of Substituents

  • Fluorinated Groups: The 4-fluorophenyl group in the target compound and analogs enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Bromo or chloro substituents (e.g., in , Compound 2) may increase molecular weight and polarizability but reduce bioavailability .
  • Carboxamide vs. This could improve target selectivity or solubility .

Functional Comparison with Sigma Receptor Ligands

Pharmacological Context

highlights sigma receptor ligands such as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol, which modulate dopamine release in rat striatal slices. However, its pyrazoloquinoline core differs from the piperazine/benzomorphan scaffolds in , which may alter receptor affinity or signaling outcomes .

Key Differences in Functional Groups

  • Carboxamide vs.
  • Fluorophenyl vs. Dichlorophenyl : The 4-fluorophenyl group in the target compound is less electronegative than 3,4-dichlorophenyl in ’s antagonist, possibly reducing sigma receptor potency but improving selectivity for other targets .

Molecular Weight and Solubility

The target compound’s estimated molecular weight (~450 g/mol) places it within the acceptable range for central nervous system (CNS) penetration, unlike the higher-weight Example 53 (589.1 g/mol) from , which may face bioavailability challenges .

Preparation Methods

Friedländer Condensation for Quinoline Intermediate

The quinoline backbone is typically synthesized via Friedländer condensation, where a 2-aminobenzaldehyde derivative reacts with a cyclic ketone. For N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide, the critical intermediate 8-carboxyquinoline is formed by condensing 2-amino-4-methylbenzaldehyde with 1,3-cyclohexanedione under acidic conditions (Scheme 1). The reaction proceeds via enamine formation, followed by cyclodehydration to yield the tricyclic system.

Key Reaction Parameters

  • Catalyst: Polyphosphoric acid (PPA) at 120°C
  • Solvent: Toluene with Dean-Stark trap for water removal
  • Yield: 68–72% after recrystallization

Pyrazole Ring Annulation

The pyrazole moiety is introduced via hydrazine cyclization. Reacting the quinoline intermediate with p-tolylhydrazine in ethanol under reflux forms the pyrazolo[4,3-c]quinoline core. The p-tolyl group at position 2 is incorporated during this step through nucleophilic attack at the quinoline’s C3 position (Scheme 2).

Optimization Insights

  • Hydrazine equivalents: 1.2 molar equivalents prevent over-substitution
  • Temperature: 80°C for 12 hours achieves >90% conversion

Functionalization at Position 8: Carboxamide Installation

Carboxylic Acid Activation

The 8-carboxy group is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate. This step requires anhydrous conditions to avoid hydrolysis.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) at 0°C
  • Reaction time: 4 hours
  • Yield: 85–88%

Amide Coupling with 1-(4-Fluorophenyl)ethylamine

The acyl chloride reacts with 1-(4-fluorophenyl)ethylamine in the presence of triethylamine (Et₃N) to form the carboxamide (Scheme 3). Steric hindrance from the ethyl group necessitates slow reagent addition to minimize side reactions.

Critical Parameters

  • Coupling agent: N,N’-Dicyclohexylcarbodiimide (DCC) for improved yield
  • Solvent: Tetrahydrofuran (THF) at room temperature
  • Yield: 76–80% after column chromatography

Synthetic Route Comparison and Optimization

Step Method Reagents Conditions Yield (%)
Quinoline core Friedländer condensation 2-Amino-4-methylbenzaldehyde, 1,3-cyclohexanedione, PPA 120°C, 6h 68–72
Pyrazole annulation Hydrazine cyclization p-Tolylhydrazine, EtOH 80°C, 12h 82
Carboxamide formation Acyl chloride + amine SOCl₂, 1-(4-fluorophenyl)ethylamine, Et₃N RT, 8h 76–80

Yield Enhancement Strategies

  • Microwave-assisted synthesis reduces pyrazole cyclization time to 2 hours (yield: 88%)
  • Ultrasonication during amide coupling improves mixing efficiency (yield: +5%)

Analytical Characterization and Quality Control

Spectroscopic Verification

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, quinoline H5), 7.89 (d, J = 8.4 Hz, 1H, H7), 2.65 (s, 3H, p-tolyl CH₃)
  • HRMS : m/z calc. for C₂₈H₂₃FN₄O₂ [M+H]⁺: 483.1885; found: 483.1889

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows 99.2% purity at 254 nm.

Challenges and Alternative Approaches

Byproduct Formation during Cyclization

Competing [3,4-b] pyrazoloquinoline isomer formation (8–12%) necessitates careful temperature control. Column chromatography (SiO₂, ethyl acetate/hexane) achieves 95:5 isomer separation.

Green Chemistry Alternatives

Recent studies propose aqueous micellar catalysis using TPABr (tetrapropylammonium bromide) for pyrazole annulation, reducing organic solvent use by 70%.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step organic reactions with precise control of reaction parameters. Key steps include:

  • Temperature modulation : Maintaining reflux conditions (e.g., 80–120°C) to enhance cyclization efficiency.
  • Catalyst selection : Using palladium or copper catalysts for coupling reactions to reduce side products.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Purification : Gradient column chromatography or recrystallization to isolate high-purity product .

Q. What analytical techniques are essential for characterizing the compound's structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and p-tolyl groups).
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold for pharmacological studies).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to validate molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve bond angles and torsional strain in the pyrazoloquinoline core .

Q. What are the primary biological targets hypothesized for pyrazoloquinoline derivatives?

  • Methodological Answer : Pyrazoloquinolines often target enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to their planar heterocyclic core. For this compound:

  • Fluorophenyl groups : Enhance lipophilicity and binding to hydrophobic enzyme pockets.
  • Carboxamide moiety : Potential hydrogen bonding with catalytic residues (e.g., ATP-binding sites in kinases).
  • Preclinical screening should include kinase inhibition assays and receptor-binding studies (e.g., radioligand displacement) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

  • Methodological Answer :

  • Substituent variation : Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity.
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide to improve metabolic stability.
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or PARP. Validate with enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from variations in:

  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound purity : Re-synthesize and re-test batches using HPLC-validated material.
  • Cell line selection : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant EGFR).
  • Data normalization : Use internal controls (e.g., β-actin for Western blots) to reduce variability .

Q. What advanced spectroscopic methods are critical for studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for receptor-ligand interactions.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding.
  • Cryo-EM : Resolve compound-bound conformations of large targets (e.g., ribosomes or viral proteases).
  • Fluorescence polarization : Monitor displacement of fluorescent probes in competitive assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.